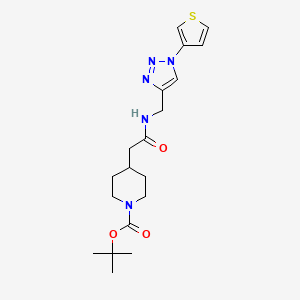

tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-oxo-2-[(1-thiophen-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-19(2,3)27-18(26)23-7-4-14(5-8-23)10-17(25)20-11-15-12-24(22-21-15)16-6-9-28-13-16/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFWDWQVYZZOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of "tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate" typically involves multi-step organic synthesis. The process might start with the synthesis of 1-(thiophen-3-yl)-1H-1,2,3-triazole, followed by its coupling with piperidine derivatives under specific reaction conditions like using appropriate solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based catalysts).

Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors to maintain reaction conditions precisely and efficiently. Scalability and process efficiency are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity of the Piperidine Ring

The piperidine moiety undergoes substitution and ring-opening reactions under specific conditions:

Triazole Functionalization

The 1,2,3-triazole ring participates in click chemistry and coordination reactions:

Thiophene Reactivity

Electrophilic substitution dominates thiophene reactivity:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | SO₃, DCE, 40°C | Thiophene-3-sulfonic acid derivative | |

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted thiophene (3-nitrothiophene analog) |

Amide Bond Transformations

The central amide bond is susceptible to hydrolysis and nucleophilic attack:

Tert-Butyl Carbamate Stability

The Boc group is selectively removable under acidic conditions:

Cross-Coupling Reactions

The thiophene and triazole motifs enable Suzuki-Miyaura and Sonogashira couplings:

Key Structural Insights from Crystallography

-

Piperidine Ring Conformation : Adopts a chair conformation, influencing steric accessibility for substitutions .

-

Triazole-Thiophene Interaction : π-Stacking between triazole and thiophene enhances stability .

-

Amide Bond Geometry : Planar arrangement facilitates hydrogen bonding in biological systems .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular details:

- Molecular Formula : C22H34N6O5S

- Molecular Weight : 494.6 g/mol

- Structural Characteristics : The compound contains a piperidine ring, a triazole moiety, and a thiophene group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound in anticancer drug development. The presence of the triazole and thiophene groups is associated with enhanced biological activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human colon adenocarcinoma and breast cancer cell lines, indicating that modifications to the piperidine core can yield potent anticancer agents .

Antimicrobial Properties

Compounds featuring thiophene and triazole functionalities are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Applications

The piperidine structure is frequently explored for its neuroprotective properties. Some studies suggest that compounds similar to tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate may have potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Triazole : The synthesis begins with the formation of the triazole ring through click chemistry techniques.

- Piperidine Modification : Subsequent steps involve modifying the piperidine ring to introduce various substituents that enhance biological activity.

- Final Coupling : The final product is obtained through coupling reactions that link the piperidine derivative with the thiophene and carbonyl components .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its mechanism of action can be explained by:

Molecular Targets: : Potential targets include enzymes, receptors, or proteins, where the compound binds and modulates their activity.

Pathways Involved: : The compound might influence various biochemical pathways by either inhibiting or activating specific targets, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of tert-butyl piperidine carboxylates modified with heterocyclic substituents. Below is a comparative analysis with structurally related derivatives:

Key Observations:

Bioactivity Trends :

- Compound 25 () demonstrates selective enzyme inhibition, likely due to its benzodiazolone core, which mimics nucleotide bases .

- The target compound’s thiophene-triazole group may confer redox-sensitive properties, similar to ferroptosis-inducing agents discussed in , though direct evidence is lacking .

- Compound 7 () highlights the role of halogenated aryl groups in enhancing kinase binding, a feature absent in the target compound .

Synthetic Complexity :

- The tert-butyl carbamate group is a common protective strategy in piperidine derivatives, enabling selective deprotection for further functionalization .

- The target compound’s triazole-thiophene moiety requires click chemistry or Cu-catalyzed azide-alkyne cycloaddition, as seen in related syntheses .

Molecular weight differences (~435.5 vs. ~620.1 g/mol) suggest divergent pharmacokinetic profiles, with the target compound being more suitable for oral bioavailability.

Biological Activity

Tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring , a triazole moiety , and a thiophene ring , which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula: C₁₈H₂₃N₃O₃S

Molecular Weight: 357.45 g/mol

Biological Activities

Research indicates that compounds containing triazole and thiophene moieties exhibit a range of biological activities, including:

- Anticancer Activity: Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells .

- Antimicrobial Properties: The incorporation of thiophene and triazole rings has been linked to enhanced antibacterial and antifungal activities. Studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria and fungi .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell survival .

- Receptor Modulation: Some compounds have been shown to modulate receptor activity, influencing pathways involved in inflammation and cell survival. This can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Studies

Q & A

Q. What are the known hazards based on current safety data?

- Key hazards :

- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure .

- Decomposition : Releases toxic gases (e.g., NOx, SOx) upon combustion .

- Storage : Store at –20°C under inert gas (N2 or Ar) to prevent degradation .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.